molecular formula C18H15NO3 B025750 [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid CAS No. 104325-55-5

[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid

Cat. No.: B025750
CAS No.: 104325-55-5
M. Wt: 293.3 g/mol
InChI Key: VTTJDSVAGYOMKY-UHFFFAOYSA-N
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Description

3-(2-Quinolinylmethoxy)benzeneacetic acid is a chemical compound with the molecular formula C18H15NO3. It is also known by its synonym, 2-(3-(Quinolin-2-ylmethoxy)phenyl)ethanoic acid . This compound is characterized by its unique structure, which includes a quinoline moiety linked to a benzeneacetic acid group via a methoxy bridge.

Preparation Methods

The synthesis of 3-(2-Quinolinylmethoxy)benzeneacetic acid typically involves the following steps:

Chemical Reactions Analysis

3-(2-Quinolinylmethoxy)benzeneacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Quinolinylmethoxy)benzeneacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Quinolinylmethoxy)benzeneacetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-(2-Quinolinylmethoxy)benzeneacetic acid can be compared with other similar compounds:

Biological Activity

[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid (CAS No. 104325-55-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a phenyl group through a methoxy bridge, with an acetic acid functional group. This unique structure may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with quinoline structures have been shown to inhibit specific kinases, which play roles in cell signaling and proliferation .
  • Modulation of Lipid Metabolism : Similar derivatives have been reported to enhance cholesterol efflux in macrophages, indicating potential applications in cardiovascular health .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of quinoline derivatives, including this compound. Its activity against various bacterial strains suggests potential as an antimicrobial agent:

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that they may reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Case Studies

  • Cholesterol Efflux Study :
    A study involving THP-1 cells demonstrated that a quinoline derivative increased the expression of ABCA1, a key protein involved in cholesterol transport. This led to enhanced cholesterol efflux, suggesting potential for managing dyslipidemia .
  • Kinase Inhibition Analysis :
    Research on similar compounds has shown significant inhibition of various kinases, with IC50 values indicating potent activity against targets involved in cancer progression. For instance, quinoline derivatives exhibited IC50 values in the low micromolar range against certain receptor tyrosine kinases .

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully characterized; however, related compounds demonstrate favorable absorption and bioavailability characteristics. Studies suggest that modifications to the quinoline structure can enhance these properties, making them suitable for therapeutic applications .

Properties

IUPAC Name

2-[3-(quinolin-2-ylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(21)11-13-4-3-6-16(10-13)22-12-15-9-8-14-5-1-2-7-17(14)19-15/h1-10H,11-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTJDSVAGYOMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146391
Record name 3-(2-Quinolinylmethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104325-55-5
Record name 3-(2-Quinolinylmethoxy)benzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104325555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Quinolinylmethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloromethyl quinolin (2.3 g, 13.3 mmol), 3-hydroxyphenyl acetate (2.2 g, 13.3 mmol), excess powdered potassium carbonate (10 g) and a catalytic amount of potassium iodide (0.1 g) in dry acetone (150 ml) was refluxed overnight (18 hr.). The reaction mixture was filtered, and the filtrate was concentrated, taken up in ethyl acetate, and the organic extract was washed with a 5% NaOH solution and brine. After drying over MgSO4, all volatiles were removed from the organic extract, and the crude oil was chromatographed on silica gel (20% ethylacetate in hexanes) to obtain the methyl ester of the desired product (3.0 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The ester of (A) above (19.5 g, 63.4 mmol) is dissolved in tetrahydrofuran (150 ml) and 1N NaOH (150 ml) is added. The reaction is heated at reflux for 3 hours. The tetrahydrofuran is removed in vacuo and the remaining solution is adjusted to pH 3 using 1N HCl. A precipitate forms which is filtered and dried, giving 17.5 g (94% yield) of product, m.p. 128°-130° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
94%

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